molecular formula C13H16F3NO B13537167 3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine

3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine

Cat. No.: B13537167
M. Wt: 259.27 g/mol
InChI Key: HEWZRJNBPXMERE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine is a chemical compound with the molecular formula C13H16F3NO It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine typically involves the reaction of 2-(trifluoromethoxy)benzyl chloride with piperidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Various substituted piperidine or aromatic derivatives.

Scientific Research Applications

3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethoxy)benzylamine
  • 3-(Trifluoromethoxy)phenylpiperidine
  • 2-(Trifluoromethoxy)phenylmethylamine

Uniqueness

3-[[2-(Trifluoromethoxy)phenyl]methyl]piperidine is unique due to the presence of both a piperidine ring and a trifluoromethoxy group, which confer distinct chemical and biological properties. This combination can result in enhanced stability, binding affinity, and selectivity compared to similar compounds.

Properties

Molecular Formula

C13H16F3NO

Molecular Weight

259.27 g/mol

IUPAC Name

3-[[2-(trifluoromethoxy)phenyl]methyl]piperidine

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)18-12-6-2-1-5-11(12)8-10-4-3-7-17-9-10/h1-2,5-6,10,17H,3-4,7-9H2

InChI Key

HEWZRJNBPXMERE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.